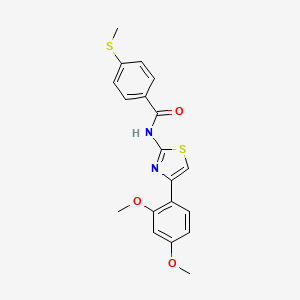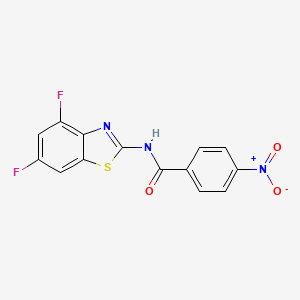![molecular formula C18H13ClN2O4 B2517521 4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate CAS No. 891588-76-4](/img/structure/B2517521.png)
4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate" is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of organic compounds with potential biological activity. The papers provided offer insights into similar compounds and their synthesis, structural analysis, and potential applications, particularly in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 4-methoxy-α-methylbenzyl esters as protecting groups for carboxylic acids involves the coupling of 4-methoxy-α-methylbenzyl alcohol with corresponding acids, followed by hydrolysis with DDQ . Similarly, the synthesis of hetero annulated carbazoles entails a Claisen-Schmidt condensation followed by condensation cum cycloaddition reactions . These methods highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. For example, the compound "Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate" crystallizes in a specific space group with defined lattice constants, and its structure was elucidated using various spectroscopic techniques . The importance of tautomerism and the orientation of functional groups, such as the cyano group, are also noted, which can significantly influence the compound's behavior .
Chemical Reactions Analysis
The reactivity of similar compounds is often explored in the context of their potential biological activity. For instance, the synthesis of pyrimido carbazoles and their screening for in vitro antitumor activity demonstrates the relevance of these compounds in medicinal chemistry . The presence of functional groups like methoxy, cyano, and carboxy can lead to a variety of chemical reactions, including cycloadditions, condensations, and hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using a range of techniques. Spectrometric methods such as IR, UV, 1H NMR, and 13C NMR are commonly employed to confirm the structures . The stability of these compounds under different conditions is also of interest, as seen in the thermal analysis of a chromanone derivative, which is stable up to 128 °C . Additionally, the presence of disordered states, such as the allyl group in 1-(4-Chlorobenzoyloxy)-2-methoxy-4-(2-propenyl)benzene, can affect the compound's crystallinity and overall properties .
Wissenschaftliche Forschungsanwendungen
Oxidative Debenzylation and Protecting Groups
One study details the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, introducing a new protecting group for carboxylic acids. This process, compatible with various functional groups, highlights the utility of such chemical modifications in synthesizing complex molecules efficiently (Yoo, Kim, & Kyu, 1990).
Selective Metal Extraction
Research into acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, including comparative studies with monocarboxylic acid analogues, demonstrates applications in selective metal extraction. This includes innovations for efficient lead(II) extraction, showcasing the role of molecular design in environmental and analytical chemistry (Hayashita et al., 1999).
Building Blocks for Synthesis
Another study focuses on the synthesis of 4-silacyclohexan-1-ones and related compounds, highlighting the versatility of specific silicon protecting groups in the construction of complex molecular structures. These findings underscore the importance of such compounds as building blocks for further chemical synthesis (Fischer, Burschka, & Tacke, 2014).
Liquid Crystalline Properties
The synthesis and characterization of mesogenic series based on Schiff base-ester linkages and disubstituted naphthalene ring systems reveal insights into the liquid crystalline properties of such compounds. This research contributes to the understanding of the structural factors influencing mesophase behavior, with implications for the development of novel liquid crystalline materials (Thaker et al., 2012).
Bacterial Degradation Pathways
A study on the bacterial degradation of polychlorinated biphenyls (PCBs) by Pseudomonas cepacia outlines a meta cleavage pathway for 4-chlorobenzoate, a central intermediate in the metabolism of 4-chlorobiphenyl. This research highlights the microbial pathways capable of breaking down persistent organic pollutants, contributing to bioremediation strategies (Arensdorf & Focht, 1995).
Eigenschaften
IUPAC Name |
[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-24-16-9-11(8-12(10-20)17(21)22)6-7-15(16)25-18(23)13-4-2-3-5-14(13)19/h2-9H,1H3,(H2,21,22)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVOPCTPNTKFN-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)-2-methoxyphenyl 2-chlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

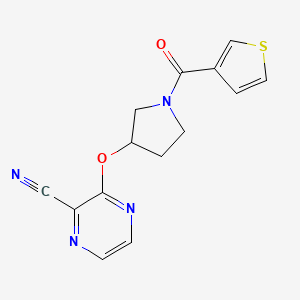

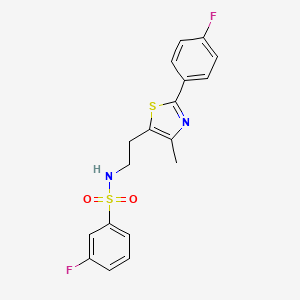
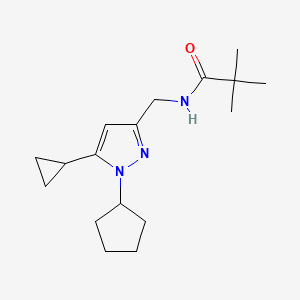
![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)
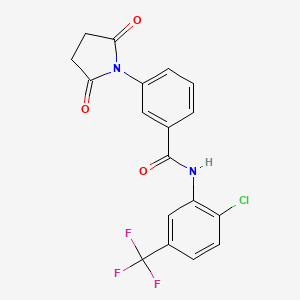
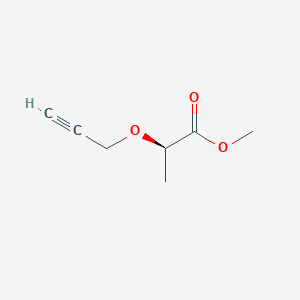
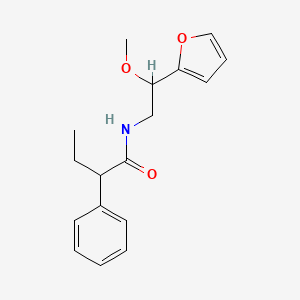
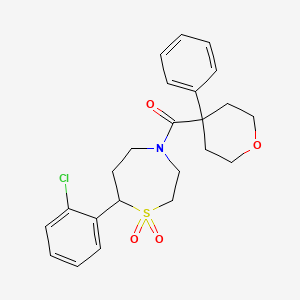
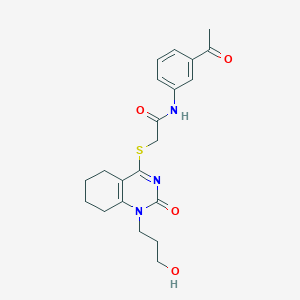
![3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride](/img/structure/B2517458.png)

